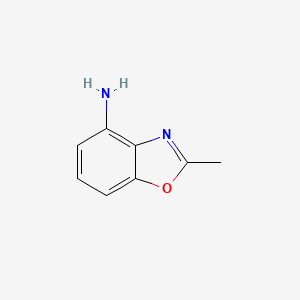

2-Metil-1,3-benzoxazol-4-amina

Descripción general

Descripción

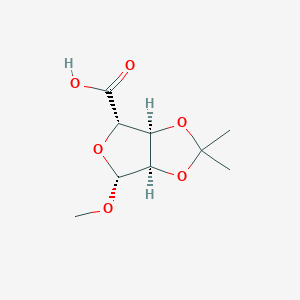

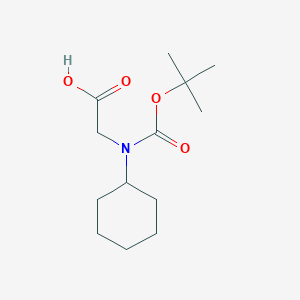

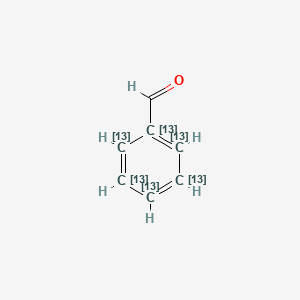

2-Methyl-1,3-benzoxazol-4-amine (also known as MBX) is an organic compound that has been gaining attention in recent years for its potential applications in a variety of scientific fields. MBX is a derivative of benzoxazole, a heterocyclic compound with a five-membered ring structure that contains both nitrogen and oxygen atoms. Its unique structure gives MBX a wide range of properties, such as high solubility in both water and organic solvents, low toxicity, and a low melting point. As a result, MBX has been used in a variety of applications, including organic synthesis, drug design, and biochemistry.

Aplicaciones Científicas De Investigación

Química Orgánica Sintética

“2-Metil-1,3-benzoxazol-4-amina” es un miembro valioso e importante de los heteroarenos que conecta la química orgánica sintética con las áreas medicinal, farmacéutica e industrial . Se ha utilizado ampliamente como material de partida para diferentes enfoques mecanísticos en el descubrimiento de fármacos .

Aplicaciones Medicinales

El motivo exhibe una alta posibilidad de amplio alcance de sustrato y funcionalización para ofrecer varias actividades biológicas como efectos antimicrobianos, antifúngicos, anticancerígenos, antioxidantes, antiinflamatorios, etc. .

Aplicaciones Farmacéuticas

En la industria farmacéutica, “this compound” se utiliza en la síntesis de nuevos heterociclos como agentes anticancerígenos .

Aplicaciones Industriales

En áreas industriales, “this compound” se utiliza en la síntesis de benzoxazol a través de diferentes vías .

Química Verde

Se ha desarrollado un método fácil, ecológico y eficiente para la aminación oxidativa directa de benzoxazoles utilizando líquido iónico heterocíclico como catalizador . La reacción procedió sin problemas a temperatura ambiente y dio los 2-aminobenzoxazoles deseados con rendimientos buenos a excelentes (hasta el 97%) .

Investigación del Cáncer

Fue muy interesante observar que el compuesto mostró casi el mismo % de inhibición del crecimiento de células cancerosas de pulmón, mama y colon (IC 50- 51–54 μM), mientras que casi el doble de la cantidad fue necesaria para inducir el mismo efecto citotóxico en células cancerosas cervicales (IC 50- 102.02 μM) .

Mecanismo De Acción

Target of Action

2-Methyl-1,3-benzoxazol-4-amine is a member of the benzoxazole family, a group of compounds known for their wide range of biological activities Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Mode of Action

Benzoxazoles are known to interact with their targets, leading to various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Biochemical Pathways

Benzoxazoles are known to influence a broad substrate scope and functionalization, offering several biological activities .

Pharmacokinetics

The compound’s molecular weight is 14817 , which could potentially influence its bioavailability.

Result of Action

Benzoxazoles are known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Análisis Bioquímico

Biochemical Properties

2-Methyl-1,3-benzoxazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, 2-Methyl-1,3-benzoxazol-4-amine can bind to fungal proteins, disrupting their normal function and leading to antifungal effects .

Cellular Effects

The effects of 2-Methyl-1,3-benzoxazol-4-amine on cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For example, it can downregulate the expression of genes associated with cell growth, leading to reduced tumor growth .

Molecular Mechanism

At the molecular level, 2-Methyl-1,3-benzoxazol-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their activity. For instance, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can activate certain signaling pathways that lead to cell death, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1,3-benzoxazol-4-amine have been studied over time. It has been found to be relatively stable, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Methyl-1,3-benzoxazol-4-amine vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

2-Methyl-1,3-benzoxazol-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Within cells and tissues, 2-Methyl-1,3-benzoxazol-4-amine is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-Methyl-1,3-benzoxazol-4-amine is essential for its activity. It is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action .

Propiedades

IUPAC Name |

2-methyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEULNBJKLTXMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442335 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342897-54-5 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)